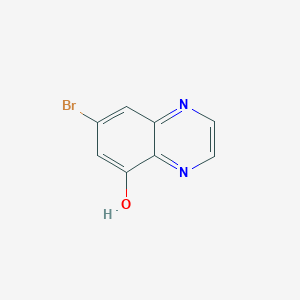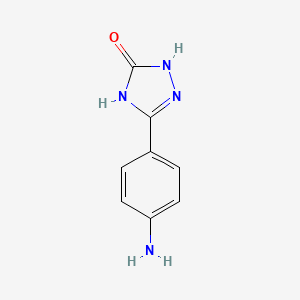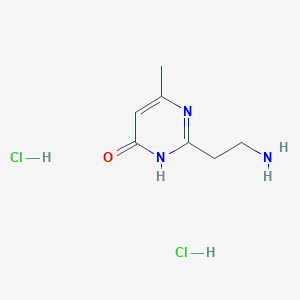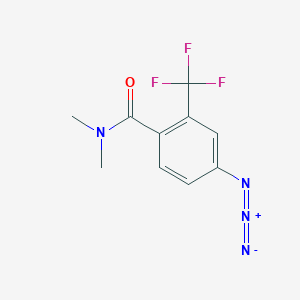
7-Bromoquinoxalin-5-ol
Overview
Description
7-Bromoquinoxalin-5-ol is an organic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound is synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H .Chemical Reactions Analysis
This compound is an essential intermediate in the synthesis of the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature .Scientific Research Applications
Antimicrobial Applications
7-Bromoquinoxalin-5-ol and its derivatives have shown significant antimicrobial properties. For instance, a study demonstrated that certain derivatives, such as 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, exhibited potent antibacterial and antifungal activities (Krishna, 2018).
Synthesis of Anticancer Agents
Compounds derived from this compound have been used as intermediates in the synthesis of anticancer agents. A study on the synthesis of Thymoquinone derivatives, which include bromoalkylquinones, suggested that these compounds could potentially be effective as antioxidants and anticancer agents (Ulfa, Sholikhah, & Utomo, 2017).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, closely related to this compound, have been studied for their effectiveness as acid corrosion inhibitors for mild steel. These compounds showed high inhibition efficiency, providing insights into their potential applications in material protection (Rbaa et al., 2020).
Antitumor Activity
Some derivatives of this compound have shown promising results in antitumor activities. For example, benzoxazole derivatives derived from Thymoquinone, which is a modification of quinoline compounds, exhibited significant antitumor properties (Glamočlija et al., 2018).
Antimalarial Activity
Certain derivatives of this compound, such as those involving 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, have been synthesized and shown to possess significant antimalarial activity, demonstrating the compound's potential in developing new antimalarial drugs (Werbel et al., 1986).
Antifungal Potential
Research on 8-hydroxyquinoline derivatives, a category that includes this compound, has revealed potential applications in treating fungal infections. This is highlighted by the study of clioquinol derivatives, which showed promising results against fungal species (Joaquim et al., 2021).
Stem Cell Research
Although not directly related to this compound, studies on related brominated compounds like Bromodeoxyuridine have shown significant effects on neural stem cells, impacting their differentiation and DNA methylation (Schneider & d’Adda di Fagagna, 2012).
Safety and Hazards
Future Directions
7-Bromoquinoxalin-5-ol is an essential intermediate in the synthesis of Erdafitinib , a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma . This suggests that this compound could have significant applications in the pharmaceutical industry, particularly in the development of cancer treatments .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
7-Bromoquinoxalin-5-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and affect cellular processes such as proliferation and apoptosis . Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and survival . In cancer cells, this compound has demonstrated anti-proliferative effects, potentially through the induction of apoptosis and cell cycle arrest . Furthermore, its impact on cellular metabolism includes alterations in the production of reactive oxygen species and the regulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active sites of specific kinases, inhibiting their activity and thereby modulating downstream signaling pathways . Additionally, it can interact with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as prolonged inhibition of kinase activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, contributing to its biochemical effects. For example, this compound has been shown to modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and cellular metabolism . Additionally, it can interact with cytochrome P450 enzymes, affecting the metabolism of other compounds and potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its bioavailability and efficacy. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
properties
IUPAC Name |
7-bromoquinoxalin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIRHQHUQAYUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)



![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)